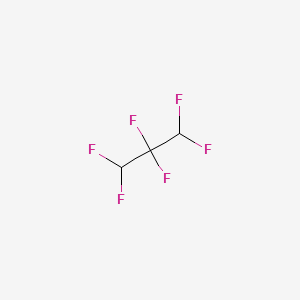

1,1,2,2,3,3-Hexafluoropropane

Vue d'ensemble

Description

1,1,2,2,3,3-Hexafluoropropane is a fluorinated hydrocarbon with the molecular formula C₃H₂F₆. It is a colorless, odorless gas that is chemically stable and non-flammable. This compound is known for its high thermal stability and low toxicity, making it a valuable substance in various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3-Hexafluoropropane can be synthesized through the dechlorofluorination of 1,1,1,2,2-pentafluoro-3,3-dichloropropane and/or 1,1,2,2,3-pentafluoro-1,3-dichloropropane using hydrogen in the presence of a metal oxide catalyst . The reaction involves the removal of chlorine and fluorine atoms, followed by fluorination of the resulting olefin in the presence of a catalyst .

Industrial Production Methods: The industrial production of this compound typically involves the reaction of hydrogen fluoride (HF) with chlorinated propene derivatives in the presence of a catalyst. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1,1,2,2,3,3-Hexafluoropropane undergoes various chemical reactions, including:

Substitution Reactions: Involving the replacement of hydrogen atoms with fluorine atoms.

Addition Reactions: Where fluorine atoms are added to the carbon-carbon double bonds.

Reduction Reactions: Involving the addition of hydrogen atoms to the compound.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out using fluorinating agents such as hydrogen fluoride (HF) or elemental fluorine (F₂) under controlled conditions.

Addition Reactions: Often involve the use of catalysts such as metal oxides or halogenated solvents.

Reduction Reactions: Usually performed in the presence of hydrogen gas and a suitable catalyst.

Major Products Formed: The major products formed from these reactions include various fluorinated hydrocarbons, which are used in the production of refrigerants, solvents, and other industrial chemicals .

Applications De Recherche Scientifique

1,1,2,2,3,3-Hexafluoropropane has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism by which 1,1,2,2,3,3-Hexafluoropropane exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound’s high electronegativity and chemical stability allow it to form strong interactions with these targets, modulating their activity and function . Additionally, its ability to undergo various chemical reactions enables it to participate in complex biochemical pathways .

Comparaison Avec Des Composés Similaires

1,1,1,2,3,3-Hexafluoropropane: Similar in structure but differs in the position of fluorine atoms.

1,1,1,3,3,3-Hexafluoropropane: Another isomer with different fluorine atom positions.

1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with distinct chemical properties.

Uniqueness: 1,1,2,2,3,3-Hexafluoropropane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This compound’s high thermal stability, low toxicity, and versatility in chemical reactions make it particularly valuable in various industrial and research applications .

Propriétés

IUPAC Name |

1,1,2,2,3,3-hexafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6/c4-1(5)3(8,9)2(6)7/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVZGGVDYOBILI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90987417 | |

| Record name | 1,1,2,2,3,3-Hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680-00-2 | |

| Record name | 1,1,2,2,3,3-Hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000680002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,2,3,3-Hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of the anion based on 1,1,2,2,3,3-Hexafluoropropane, specifically bis(perfluoroalkylsulfonyl)amide, influence the thermal properties of cobaltocenium salts?

A1: Research has shown a distinct odd-even effect related to the fluorocarbon chain length in bis(perfluoroalkylsulfonyl)amide anions when paired with cobaltocenium cations. Salts with an even number of fluorocarbon units exhibit mixed-stack columnar structures, while those with an odd number show segregated-stack columns. [] This structural difference directly impacts the phase transition behavior and entropy changes observed during heating. []

Q2: Can this compound-1,3-disulfonimide based additives improve the performance of high-voltage lithium-ion batteries?

A3: Yes, studies have shown that using potassium this compound-1,3-disulfonimide as an additive in electrolytes for high-voltage Li||LiNi0.6Co0.6Mn0.2O2 (NCM622) batteries can be beneficial. [] The additive modifies the solvation structure of lithium ions, leading to the accumulation of PF6− anions near the NCM622 cathode surface. This localized high concentration of PF6− anions facilitates the formation of a fluorine-rich cathode electrolyte interphase (CEI), protecting the NCM622 structure and the aluminum current collector from degradation. []

Q3: Are there any studies on using this compound-1,3-disulfonimide derivatives for improving the performance of lithium-rich layered oxide cathodes?

A4: Yes, research indicates that lithium this compound-1,3-disulfonimide can be utilized to generate a lithium fluoride-rich interphase on layered lithium-rich oxide cathodes. [] While details are limited, this approach suggests potential benefits for enhancing the stability and performance of these cathode materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/new.no-structure.jpg)